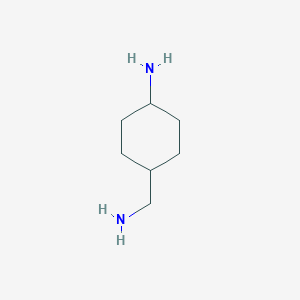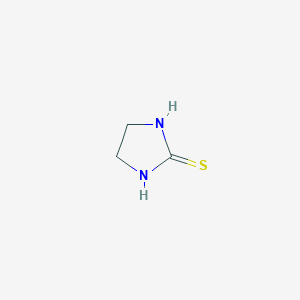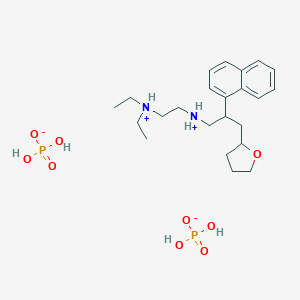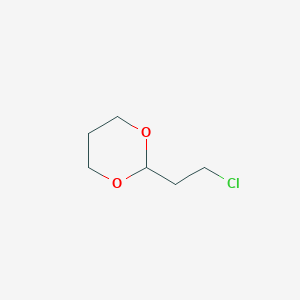
2-(2-Chloroethyl)-1,3-dioxane
概要
説明
“2-Chloroethyl Vinyl Ether” is a chemical compound that is highly flammable and can be ignited under almost all ambient temperature conditions . It is insoluble in water and sinks in water . It is toxic and can cause temporary incapacitation or residual injury .
Synthesis Analysis
A novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance . Another method involves taking diglycol as the raw material to firstly react with metaboric acid anhydride with the existence of solvent to obtain an intermediate metaboric acid tri- (2- chloroethyl-1-radical)-ethyl ester .
Molecular Structure Analysis
The molecular structure of a similar compound, Ethene, (2-chloroethoxy)-, has a formula of C4H7ClO and a molecular weight of 106.551 .
Chemical Reactions Analysis
2-Chloroethyl Vinyl Ether forms salts with strong acids and addition complexes with Lewis acids. It may react violently with strong oxidizing agents .
Physical And Chemical Properties Analysis
2-Chloroethyl Vinyl Ether is a liquid that is insoluble in water . It is highly flammable and oxidizes readily in air to form unstable peroxides that may explode spontaneously .
科学的研究の応用
Organic Synthesis : 1,3-Dioxanes, including 2-(2-Chloroethyl)-1,3-dioxane, are valuable in petrochemical production and are widely used as reagents in fine organic synthesis. Studies have shown that they easily undergo reactions of nucleophilic substitution, making them useful in stereoselective synthesis processes (Ш. Ю. Хажиев & Мухаммадалихон Авлияхонович Хусаинов, 2015).
Antitumor Compounds : Derivatives of 1,3-dioxane, such as those with alkyl nitrosourea, have been synthesized and studied for their antitumor properties. These compounds have shown a pronounced influence on a range of transplantable tumors (S. A. Kon’kov et al., 1998).
Electron Structures Study : Investigations into the three-dimensional and electron structures of 2-substituted 1,3-dioxanes, including 2-(2-Chloroethyl)-1,3-dioxane, provide insights into their geometric and energy parameters. These studies contribute to the understanding of molecular orbital theory (I. G. Bresler et al., 1987).
Antimuscarinic Agents : Geometric isomers of derivatives of 2-substituted 1,3-dioxanes have been designed and studied for their antimuscarinic activity, which is important in treating certain medical conditions (G. Marucci et al., 2005).
Environmental Contamination and Bioremediation : Studies on 1,4-Dioxane, a closely related compound, highlight its occurrence as a contaminant in groundwater and the challenges in its remediation. These findings are relevant for understanding the environmental impact and treatment strategies for related compounds like 2-(2-Chloroethyl)-1,3-dioxane (D. Adamson et al., 2014; D. Chiang & Rebecca Mora, 2014).
Pharmacology and Molecular Studies : The synthesis and study of derivatives of 2-substituted 1,3-dioxanes for pharmacological applications, including their molecular structures and properties, contribute to the development of new pharmaceutical agents (G. Marucci et al., 2005; E. Schacht et al., 2010).
Safety And Hazards
将来の方向性
There is a need for more research on the effects of these types of compounds on human health and the environment. For example, TCEP, a common organophosphate flame retardant, has been widely detected in different environmental compartments such as the atmosphere, dust, water, sediment, and soil . At elevated levels, TCEP can cause adverse health effects on humans and aquatic life .
特性
IUPAC Name |
2-(2-chloroethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEDYYKJRCADRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157882 | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-1,3-dioxane | |
CAS RN |
13297-07-9 | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013297079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC246163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethyl)-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-Chloroethyl)-1,3-dioxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SE58CG6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



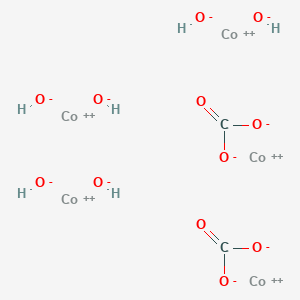
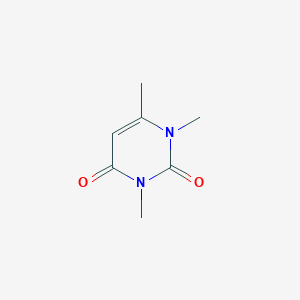
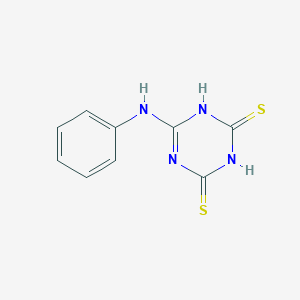
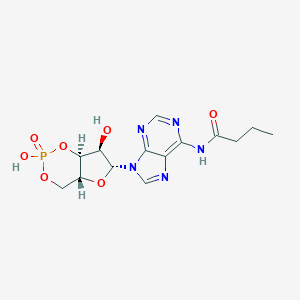
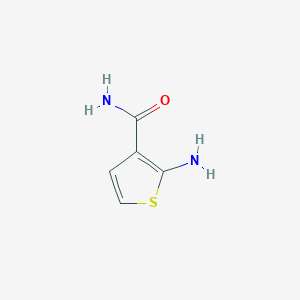
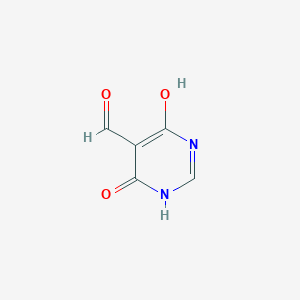
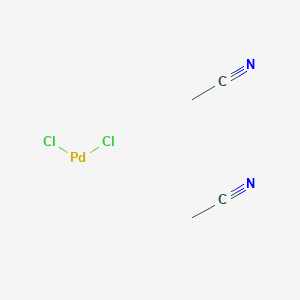

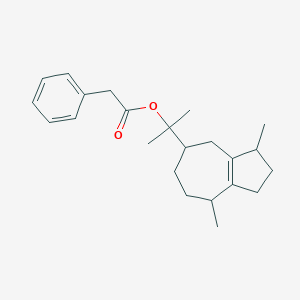
![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)
